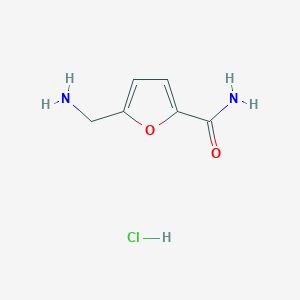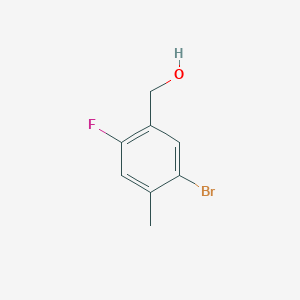
5-Bromo-2-fluoro-4-methylbenzyl alcohol
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-methylbenzyl alcohol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methylbenzyl alcohol typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-4-methylbenzyl alcohol, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-fluoro-4-methylbenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-Bromo-2-fluoro-4-methylbenzaldehyde or 5-Bromo-2-fluoro-4-methylbenzoic acid .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-2-fluoro-4-methylbenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers investigate its potential as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique substituents make it valuable for creating polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzyl alcohol depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound. These substituents can affect the electron density of the benzene ring, making it more or less reactive towards nucleophiles or electrophiles .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-fluoro-4-methylbenzaldehyde
- 5-Bromo-2-fluoro-4-methylbenzoic acid
- 2-Fluoro-4-methylbenzyl alcohol
Comparison: Compared to its analogs, 5-Bromo-2-fluoro-4-methylbenzyl alcohol has unique reactivity due to the presence of both bromine and fluorine atoms. These substituents can enhance its utility in specific synthetic applications, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(5-bromo-2-fluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQYPBDSKIWEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262189 | |
| Record name | Benzenemethanol, 5-bromo-2-fluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-06-3 | |
| Record name | Benzenemethanol, 5-bromo-2-fluoro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 5-bromo-2-fluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


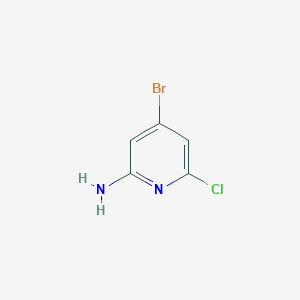
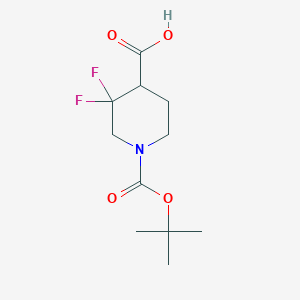
![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)
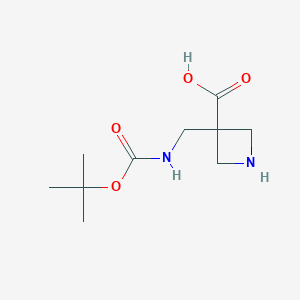
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)


![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)
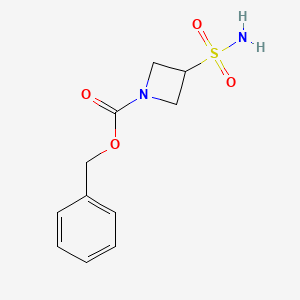
![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)
